3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .
Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .Scientific Research Applications
Synthesis and Biological Activity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives have gained significant attention due to their potential in treating a wide range of diseases. Novel derivatives have been synthesized, leading to the exploration of their biological activity and toxicity. This exploration is part of the broader scientific effort in understanding diazabicyclic compounds, their synthesis methods, and their properties. Such studies contribute to the targeted design and identification of complex systems and advance research in the field of 3,7-diazabicyclo[3.3.1]nonanes (Malmakova et al., 2021).
Stimulus-sensitive Liposomal Delivery System
The 3,7-Diazabicyclo[3.3.1]nonane scaffold is essential in designing molecular switches that trigger the fast release of water-soluble compounds from liposomal containers. Liposomes integrated with specific 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives can significantly increase permeability upon changes in pH levels. This makes them a viable option for pH-sensitive agents in the bilayer of liposomal nanocontainers, potentially revolutionizing targeted drug delivery systems (Veremeeva et al., 2021).
Structural and Conformational Studies
Detailed structural and conformational analyses of 3,7-diazabicyclo[3.3.1]nonan-9-ones and -9-ols provide valuable insights into their chemical behavior. Studies involving spectroscopy and X-ray diffraction have revealed various conformational states, influenced by factors like solvent polarity and molecular structure. These studies are crucial for understanding the chemical and physical properties of these compounds, facilitating their application in various scientific and industrial fields (Gálvez et al., 1985).
Conformational Reorganization and Liposomal Membrane Integration
Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized, showcasing the ability to undergo conformational reorganization under various conditions such as changes in solvent polarity, pH, or complexation. These compounds have the potential to be embedded into liposomal membranes, serving as molecular switches for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 |
Source
|
Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
85928-06-9 |
Source
|
Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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